Ethyl 4-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzoate ester. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxazole ring can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The final step involves the coupling of the thiophene and oxazole rings with the benzoate ester under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE undergoes various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can further be utilized in various chemical syntheses.
Scientific Research Applications
ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with various molecular targets. The thiophene and oxazole rings can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases or interact with DNA, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
ETHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the combination of thiophene and oxazole rings, which imparts a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C17H14N2O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H14N2O4S/c1-2-22-17(21)11-5-7-12(8-6-11)18-16(20)13-10-14(23-19-13)15-4-3-9-24-15/h3-10H,2H2,1H3,(H,18,20) |
InChI Key |
AILCDKOYJIBNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.